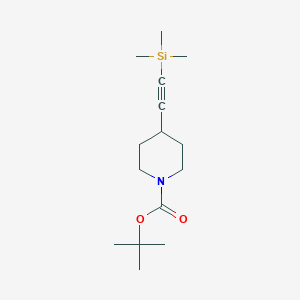

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H27NO2Si . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a tert-butyl group, a trimethylsilyl group, and an ethynyl group attached to the piperidine ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available piperidine derivatives.

Protection of Functional Groups: The piperidine nitrogen is protected using a tert-butyl group to form tert-butyl piperidine-1-carboxylate.

Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced via a reaction with trimethylsilyl chloride in the presence of a base such as imidazole.

Formation of Ethynyl Group: The ethynyl group is introduced using a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with a halide in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate can undergo oxidation reactions, particularly at the ethynyl group, to form various oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alkanes or alkenes, depending on the reaction conditions.

Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

Reduction Products: Reduced derivatives such as alkanes or alkenes.

Substitution Products: Compounds with different functional groups replacing the trimethylsilyl group.

Wissenschaftliche Forschungsanwendungen

The compound has garnered attention in medicinal chemistry, particularly for its potential as a pharmaceutical intermediate. It has been investigated for its role in synthesizing various biologically active compounds, including potential GPR119 agonists, which are relevant for the treatment of Type 2 Diabetes Mellitus (T2DM).

Case Study: GPR119 Agonists

In a study focusing on the synthesis of novel derivatives of tert-butyl 4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, researchers demonstrated that derivatives of tert-butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate could activate GLP-1 pathways, showing promise as therapeutic agents for T2DM management .

Organic Synthesis Applications

Beyond medicinal uses, this compound serves as a valuable building block in organic synthesis. Its ability to participate in various coupling reactions allows it to be utilized in creating complex molecular architectures.

Example Reactions

| Reaction Type | Description | Outcome |

|---|---|---|

| Suzuki Coupling | Reacted with aryl halides to form biaryl compounds | High yields of desired products. |

| Sonogashira Reaction | Coupled with terminal alkynes for alkyne-functionalized piperidines | Enhanced functional diversity in synthesized compounds. |

Wirkmechanismus

The mechanism of action of tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. The piperidine ring can interact with biological receptors, while the ethynyl and trimethylsilyl groups can modulate the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

- tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate

- tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate

- tert-Butyl 4-((trimethylsilyl)ethynyl)indole-1-carboxylate

Uniqueness: tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trimethylsilyl and ethynyl groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

tert-Butyl 4-((trimethylsilyl)ethynyl)piperidine-1-carboxylate, identified by its CAS number 1604039-50-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H27NO2Si

- Molecular Weight : 281.47 g/mol

- Structure : The compound features a piperidine ring substituted with a tert-butyl group and a trimethylsilyl ethynyl moiety, which may influence its biological interactions.

Pharmacological Activity

Recent studies have highlighted various aspects of the biological activity of this compound:

Antiviral Activity

Research indicates that compounds with similar structures exhibit antiviral properties. For example:

- A related compound demonstrated an EC50 (half-maximal effective concentration) of 3.98 μM against HIV type-1, suggesting that modifications to the piperidine structure can enhance antiviral efficacy .

Cytotoxicity and Selectivity

The cytotoxic profile is crucial for evaluating the safety and therapeutic potential of new compounds:

- The CC50 (half-maximal cytotoxic concentration) values indicate the concentration at which the compound becomes toxic to cells. Lower CC50 values are preferable as they indicate higher selectivity for target cells over non-target cells.

Understanding how this compound interacts at the molecular level is essential for its development as a therapeutic agent:

- NLRP3 Inflammasome Inhibition : Preliminary studies suggest that compounds in this class may inhibit the NLRP3 inflammasome, a critical component in inflammatory responses. This inhibition could lead to reduced release of pro-inflammatory cytokines like IL-1β, potentially mitigating conditions associated with excessive inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-trimethylsilylethynyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2Si/c1-15(2,3)18-14(17)16-10-7-13(8-11-16)9-12-19(4,5)6/h13H,7-8,10-11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJZXFMIXGHQSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C#C[Si](C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.